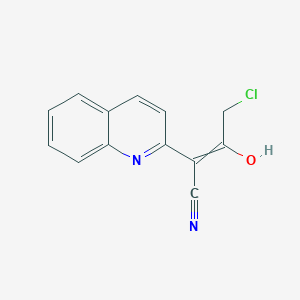

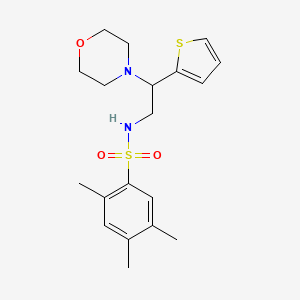

![molecular formula C22H23ClN4O4S2 B2482891 N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride CAS No. 1215781-59-1](/img/structure/B2482891.png)

N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex molecules like N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride involves multiple steps, including reductive cyclization, etherification, and other key reactions. For example, 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide was synthesized using a 'one-pot' method involving reductive cyclization, demonstrating the complexity and meticulous approach required in synthesizing such compounds (Bhaskar et al., 2019).

Molecular Structure Analysis

Molecular structure analysis, such as X-ray crystallography, is crucial for determining the configuration and conformation of synthesized compounds. For instance, the structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide was elucidated using X-ray crystallography, highlighting the importance of structural analysis in understanding compound behavior (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving such compounds often lead to the formation of structurally diverse libraries, showcasing their reactivity and potential for generating novel molecules. For example, 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride was used in alkylation and ring closure reactions to generate a structurally diverse library, illustrating the compound's versatility in chemical synthesis (Roman, 2013).

Applications De Recherche Scientifique

Synthesis and Biological Activity

Chemical Synthesis and Derivatives : Research in the field has focused on the synthesis of novel compounds with potential biological activities. For instance, the synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been reported, showcasing methodologies that could be applicable to synthesizing and modifying compounds similar to the chemical . These compounds have been evaluated for their anti-inflammatory and analgesic activities, suggesting a focus on developing therapeutic agents (Abu‐Hashem et al., 2020).

Antimicrobial and Anticancer Evaluation : Another study highlighted the synthesis of thiazolidinone derivatives evaluated for their antimicrobial and anticancer potentials. This indicates the importance of structural modification in enhancing the biological activity of chemical compounds (Deep et al., 2016).

Experimental Applications

Generation of Structurally Diverse Libraries : The use of dimethylamino-propyl and related moieties in generating structurally diverse compound libraries through alkylation and ring closure reactions has been documented. This approach is significant for drug discovery and the development of new materials (Roman, 2013).

Corrosion Inhibition : Benzothiazole derivatives have been synthesized to study their effect as corrosion inhibitors against steel, showing the versatility of such compounds in industrial applications beyond pharmaceuticals (Hu et al., 2016).

Polymer Synthesis and Applications : Innovative applications in polymer science have also been explored, such as the synthesis of light-switchable polymers from cationic to zwitterionic forms, demonstrating the potential of these compounds in creating responsive materials (Sobolčiak et al., 2013).

Propriétés

IUPAC Name |

N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4S2.ClH/c1-24(2)10-5-11-25(22-23-20-16(30-3)6-4-7-18(20)32-22)21(27)19-13-14-12-15(26(28)29)8-9-17(14)31-19;/h4,6-9,12-13H,5,10-11H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCGHYPWKLCKPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2482813.png)

![Sodium;5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B2482814.png)

![N-(3-methoxyphenyl)-2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2482815.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2482816.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2482818.png)

![N-(4-methylphenyl)-N'-[4-(2-thienyl)-2-pyrimidinyl]urea](/img/structure/B2482821.png)

amino}propanoate](/img/structure/B2482823.png)

![N-(3,4-difluorophenyl)-2-[3-oxo-6-(phenylsulfonyl)[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2482827.png)

![[(1R)-1-(4-Chlorophenyl)ethyl]methylamine](/img/structure/B2482828.png)